6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 687582-17-8
VCID: VC11897951
InChI: InChI=1S/C22H16ClFN2O3S/c1-12-18-20(28)26(17-8-6-15(23)7-9-17)22(29)25(21(18)30-19(12)13(2)27)11-14-4-3-5-16(24)10-14/h3-10H,11H2,1-2H3
SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C
Molecular Formula: C22H16ClFN2O3S
Molecular Weight: 442.9 g/mol

6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

CAS No.: 687582-17-8

Cat. No.: VC11897951

Molecular Formula: C22H16ClFN2O3S

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione - 687582-17-8

Specification

CAS No. 687582-17-8
Molecular Formula C22H16ClFN2O3S
Molecular Weight 442.9 g/mol
IUPAC Name 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H16ClFN2O3S/c1-12-18-20(28)26(17-8-6-15(23)7-9-17)22(29)25(21(18)30-19(12)13(2)27)11-14-4-3-5-16(24)10-14/h3-10H,11H2,1-2H3
Standard InChI Key URBNRHGDRGCUAE-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C

Introduction

Synthesis

The synthesis of thienopyrimidine derivatives generally involves multi-step reactions starting from commercially available precursors. Typical methods include:

  • Cyclization reactions to form the thieno[2,3-d]pyrimidine core.

  • Functionalization steps to introduce specific substituents like acetyl, chlorophenyl, and fluorophenyl groups.

The exact synthetic route for this specific compound may involve:

  • Nucleophilic substitution to attach halogenated aromatic groups.

  • Acetylation reactions for the ketone group.

  • Use of catalysts or bases to facilitate cyclization.

Potential Applications

Thienopyrimidine derivatives are widely explored in pharmaceutical research due to their pharmacological potential. The compound's structure suggests possible activity as:

  • Anti-inflammatory agent: Similar compounds have shown inhibition of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer agent: The presence of halogenated phenyl groups can enhance binding affinity to cancer-related targets (e.g., kinases).

  • Antimicrobial agent: Thienopyrimidines are known for their activity against bacterial and fungal pathogens.

Table 2: Biological Potentials of Related Compounds

ActivityMechanism/TargetReferences from Similar Studies
Anti-inflammatoryInhibition of 5-lipoxygenaseDocking studies on related thienopyrimidines
AnticancerKinase inhibitionStudies on halogen-substituted heterocycles
AntimicrobialCell wall synthesis disruptionKnown activity of sulfur-containing compounds

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are typically employed:

  • NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

  • X-Ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline form.

Table 3: Expected Spectroscopic Data

TechniqueKey Observations
NMR (1H & 13C)Signals corresponding to aromatic protons and carbons; methyl groups; ketone carbon
IR SpectroscopyStrong bands for C=O (~1700 cm⁻¹), C-Cl (~700 cm⁻¹), and C-F (~1100 cm⁻¹)
Mass SpectrometryMolecular ion peak at ~431 m/z

Research Significance

This compound exemplifies the versatility of thienopyrimidines in drug design due to its functionalized aromatic systems and heterocyclic core. Future research could focus on:

  • Structure-Activity Relationship (SAR) studies to optimize biological activity.

  • Development of analogs with improved solubility or bioavailability.

  • Preclinical testing against specific disease models.

The combination of fluorine, chlorine, and sulfur atoms in its structure suggests enhanced lipophilicity and metabolic stability, which are desirable traits in drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator